(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane

Catalog No.
S8349212
CAS No.
M.F
C10H21F3O2Si
M. Wt
258.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane

Product Name

(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane

IUPAC Name

(1-ethoxy-2,2,2-trifluoroethoxy)-triethylsilane

Molecular Formula

C10H21F3O2Si

Molecular Weight

258.35 g/mol

InChI

InChI=1S/C10H21F3O2Si/c1-5-14-9(10(11,12)13)15-16(6-2,7-3)8-4/h9H,5-8H2,1-4H3

InChI Key

JUFKGOYTCNUYHM-UHFFFAOYSA-N

SMILES

CCOC(C(F)(F)F)O[Si](CC)(CC)CC

Canonical SMILES

CCOC(C(F)(F)F)O[Si](CC)(CC)CC

(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane is a chemical compound with the molecular formula C₁₀H₂₁F₃O₂Si and a molecular weight of 258.35 g/mol. This compound features a triethylsilane group, which is known for its utility in organic synthesis and surface modification applications. The presence of trifluoroethoxy groups imparts unique properties, such as increased hydrophobicity and potential reactivity in various

  • Nucleophilic Substitution: The trifluoroethoxy group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: In the presence of water or other nucleophiles, the compound can undergo hydrolysis, leading to the formation of corresponding alcohols and silanol derivatives.
  • Condensation Reactions: It can also participate in condensation reactions with carbonyl compounds, forming siloxane linkages or other complex structures.

These reactions are significant for synthesizing more complex organic molecules and materials .

Several methods exist for synthesizing (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane:

  • Direct Reaction of Triethylsilane with Trifluoroethanol: This method involves reacting triethylsilane with trifluoroethanol under acidic or basic conditions to yield the desired product.
  • Esterification Reactions: By reacting ethyl alcohol with trifluoroacetic acid followed by silylation using triethylsilane, one can synthesize (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane.
  • Multistep Synthesis: This approach may involve intermediate compounds that are subsequently transformed through selective reactions to yield the final product .

(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane has several notable applications:

  • Surface Modification: Its silane structure allows it to be used in modifying surfaces for enhanced hydrophobicity or adhesion properties.
  • Chemical Synthesis: It serves as a reagent in organic synthesis for creating more complex molecules.
  • Research: As a research compound, it may be utilized in various studies related to material science and organic chemistry .

Several compounds share structural similarities with (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
TriethylsilaneC₈H₁₈SiBasic silane without fluorinated groups
Trifluoroacetic acidC₂F₃O₂Strong acid; used in esterification reactions
EthyltriethoxysilaneC₉H₂₄O₄SiSimilar silane but without trifluoromethyl groups
1-Ethoxy-2,2-difluoroethanolC₆H₁₂F₂O₂Contains difluoromethyl group; less reactive

The presence of trifluoroethoxy groups in (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane distinguishes it from other silanes by enhancing its hydrophobic properties and reactivity in specific chemical environments .

The development of fluorinated organosilanes traces back to early 20th-century breakthroughs in organofluorine chemistry. Alexander Borodin’s pioneering work in 1862 on halogen-exchange reactions laid the groundwork for introducing fluorine into organic molecules. However, the isolation of elemental fluorine by Henri Moissan in 1886 and subsequent advancements in fluorination methodologies catalyzed the synthesis of complex fluorosilanes.

(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane emerged as a product of mid-20th-century innovations aimed at combining silane reactivity with fluorinated groups’ stability. Researchers sought to address challenges in creating hydrophobic materials for industrial applications, leading to the strategic incorporation of trifluoroethoxy moieties into silane frameworks. By the 1990s, optimized synthetic routes using triethylsilane and fluorinated alcohols under iron or palladium catalysis enabled its scalable production.

Significance in Organosilicon Chemistry

This compound exemplifies the synergy between silicon and fluorine chemistry. The triethylsilane backbone provides a robust platform for nucleophilic substitutions, while the 1-ethoxy-2,2,2-trifluoroethoxy group enhances electrophilicity and thermal stability. Key attributes include:

PropertyValue/DescriptionSource
HydrophobicityContact angle >110° on glass surfaces
Thermal StabilityDecomposes above 250°C
ReactivityParticipates in Pd-catalyzed couplings

Its ability to form stable Si-O bonds with substrates makes it invaluable for surface functionalization, particularly in nanotechnology and protective coatings.

Overview of Fluorinated Organosilanes

Fluorinated organosilanes represent a critical subclass of organosilicon compounds, characterized by fluorine atoms bonded to silicon or adjacent carbon groups. They are classified into three categories:

  • Fluoroalkylsilanes (e.g., 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane)
  • Fluoroarylsilanes (e.g., Trifluorophenyltriethoxysilane)
  • Hybrid Fluorosilanes (e.g., (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane)

Compared to non-fluorinated analogs, these compounds exhibit:

  • Enhanced chemical resistance due to C-F bond strength (485 kJ/mol).
  • Lower surface energy, enabling anti-fouling and self-cleaning properties.
  • Improved thermal and oxidative stability in harsh environments.

Molecular Structure and Nomenclature

(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane is a fluorinated organosilicon compound with the molecular formula C₁₀H₂₁F₃O₂Si and a molecular weight of 258.35 g/mol [6] [7]. Its IUPAC name derives from the silane backbone substituted with three ethyl groups, an ethoxy chain, and a trifluoroethoxy moiety. The trifluoroethoxy group (-OCH₂CF₃) introduces significant electronegativity and steric bulk, while the triethylsilane component (-Si(C₂H₅)₃) contributes to hydrophobicity and synthetic versatility.

The compound’s structure features a central silicon atom bonded to three ethyl groups, one ethoxy group, and a trifluoroethoxy group. This arrangement creates a tetrahedral geometry around silicon, with bond angles and lengths consistent with sp³ hybridization [4] [8]. The trifluoroethoxy substituent’s electron-withdrawing nature influences the compound’s reactivity, particularly in reactions involving nucleophilic or electrophilic agents.

Physical Properties and Characterization

(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane is a liquid at room temperature, with a density approximating 1.12–1.15 g/cm³ (typical for trialkylsilanes) [4] [8]. Its boiling point remains unspecified in available literature, but analogous triethylsilane derivatives often boil between 150–200°C under reduced pressure [3]. The compound is soluble in nonpolar organic solvents such as hexane, toluene, and dichloromethane but exhibits limited miscibility with polar solvents like water or methanol due to its hydrophobic silane core [4].

A comparative analysis of related silanes reveals distinct physical behaviors (Table 1). For instance, replacing the trifluoroethoxy group with a methoxy group (as in triethylsilane) reduces molecular weight by ~18% and increases volatility [3] [6].

Table 1: Physical Properties of Selected Silanes

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)
TriethylsilaneC₈H₁₈Si130.32107–108
EthyltriethoxysilaneC₉H₂₄O₄Si224.37160–162
(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilaneC₁₀H₂₁F₃O₂Si258.35

Spectroscopic Analysis and Identification

Spectroscopic techniques provide critical insights into the compound’s structure. ¹H NMR spectra show distinct signals for the ethyl and ethoxy groups:

  • δ 0.5–1.0 ppm: Triplet for silicon-bonded ethyl groups (-SiCH₂CH₃) [4].
  • δ 1.2–1.4 ppm: Quartet for the ethoxy methyl group (-OCH₂CH₃) [6].
  • δ 3.5–4.0 ppm: Multiplet for the trifluoroethoxy methylene (-OCH₂CF₃) [8].

²⁹Si NMR reveals a resonance at δ -64.3 ppm, characteristic of silicon bonded to oxygen and alkyl groups [4]. IR spectroscopy identifies key functional groups:

  • 2149 cm⁻¹: Si-H stretch (absent in this compound, present in related hydrosilanes) [3].
  • 1100–1250 cm⁻¹: Strong absorptions for Si-O-C and C-F bonds [8].

Mass spectrometry confirms the molecular ion peak at m/z 258.13 [6], with fragmentation patterns consistent with sequential loss of ethyl and ethoxy groups.

Stability and Reactivity Profile

The compound demonstrates moderate thermal stability but hydrolyzes slowly in the presence of moisture, yielding silanols and fluorinated alcohols [3] [8]. Its reactivity is influenced by the electron-deficient trifluoroethoxy group, which enhances susceptibility to nucleophilic attack at the silicon center. For example, in the presence of Lewis acids like boron trifluoride, the silane participates in reductive etherification, transferring its ethoxy group to carbonyl compounds [3].

The trifluoroethoxy moiety also stabilizes transition states in cross-coupling reactions, enabling synthetic routes to fluorinated polymers and surfactants [4] [8]. Notably, the compound does not exhibit pyrophoric behavior, unlike some trialkylsilanes, due to the electron-withdrawing effect of the trifluoromethyl group [3].

Hydrogen Bond Acceptor Count

5

Exact Mass

258.12629093 g/mol

Monoisotopic Mass

258.12629093 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-02-18

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